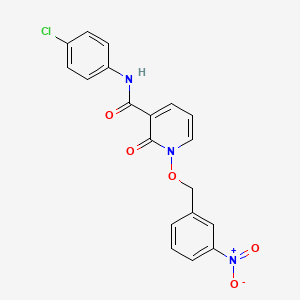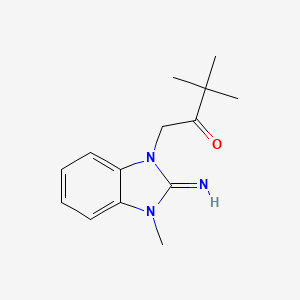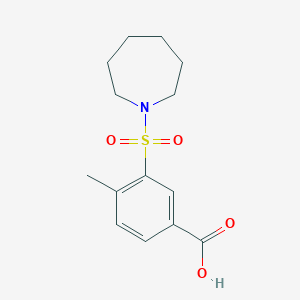![molecular formula C11H13NO3 B2484215 (2S)-2-[(3-methylbenzoyl)amino]propanoic acid CAS No. 956505-60-5](/img/structure/B2484215.png)
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that has been used in scientific research for its potential therapeutic properties. MPA is a derivative of ibuprofen, and it has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. (2S)-2-[(3-methylbenzoyl)amino]propanoic acid specifically inhibits COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to decrease oxidative stress and improve cognitive function in animal models of neuroinflammation and neurodegenerative diseases. However, the exact biochemical and physiological effects of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid in humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-[(3-methylbenzoyl)amino]propanoic acid in lab experiments is its relatively low cost compared to other NSAIDs. It is also readily available and easy to synthesize. However, one limitation of using (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is its potential toxicity at high doses. It has been shown to cause liver and kidney damage in animal models at high doses.
Direcciones Futuras
There are several future directions for research involving (2S)-2-[(3-methylbenzoyl)amino]propanoic acid. One direction is to further investigate its potential use in treating neuroinflammation and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for (2S)-2-[(3-methylbenzoyl)amino]propanoic acid in humans.
Métodos De Síntesis
The synthesis of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid involves the reaction of 3-methylbenzoyl chloride with L-alanine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is typically around 70-80%.
Aplicaciones Científicas De Investigación
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid has been used in various scientific research studies due to its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. (2S)-2-[(3-methylbenzoyl)amino]propanoic acid has also been studied for its potential use in treating neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBSQWRBLPDJF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)



![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)